molecular formula C8H7ClN6O B2627262 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide CAS No. 883291-46-1

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide

Cat. No.: B2627262
CAS No.: 883291-46-1
M. Wt: 238.64
InChI Key: CBPQWIRMHPXUIB-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring, resulting in the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with different substituents on the benzene ring and modifications to the tetrazole ring .

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The tetrazole ring can mimic certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzohydrazide
  • 5-(1H-tetrazol-1-yl)benzohydrazide
  • 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid

Uniqueness

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is unique due to its combination of a chloro-substituted benzene ring and a tetrazole ring. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-(tetrazol-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPQWIRMHPXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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